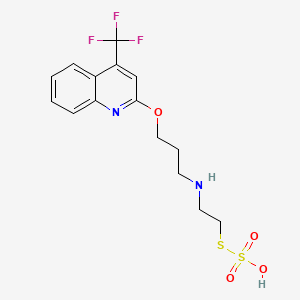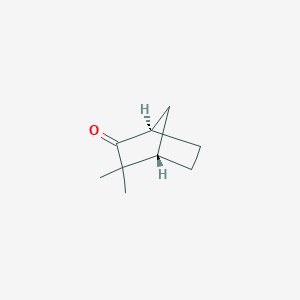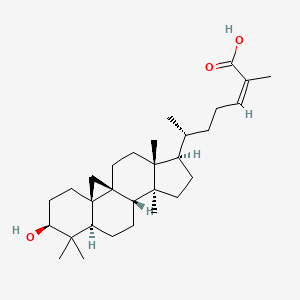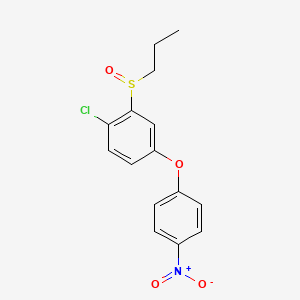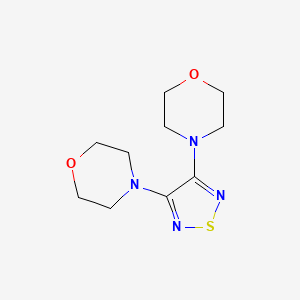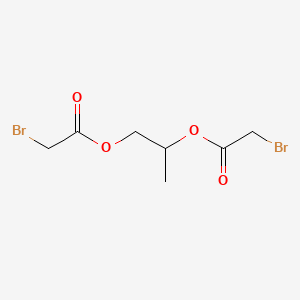
1,2-Bis-(bromoacetoxy)-propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis-(bromoacetoxy)-propane is an organic compound with the molecular formula C7H12Br2O4. It is a derivative of propane, where two bromoacetoxy groups are attached to the first and second carbon atoms of the propane backbone. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis-(bromoacetoxy)-propane can be synthesized through the esterification of 1,2-dihydroxypropane (propylene glycol) with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Catalyst: Sulfuric acid or other strong acids.
The reaction can be represented as follows:
CH3CH(OH)CH2OH+2BrCH2COOH→CH3CH(OCOCH2Br)CH2OCOCH2Br+2H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis-(bromoacetoxy)-propane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the bromoacetoxy groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and a base or acid catalyst, leading to the formation of 1,2-dihydroxypropane and bromoacetic acid.
Reduction: The compound can be reduced to form 1,2-dihydroxypropane and bromoacetaldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Hydrolysis: 1,2-Dihydroxypropane and bromoacetic acid.
Reduction: 1,2-Dihydroxypropane and bromoacetaldehyde.
Applications De Recherche Scientifique
1,2-Bis-(bromoacetoxy)-propane has several applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of adhesives, coatings, and resins due to its reactivity and ability to form stable bonds.
Mécanisme D'action
The mechanism of action of 1,2-Bis-(bromoacetoxy)-propane involves its reactivity towards nucleophiles. The bromoacetoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis-(bromoacetoxy)-ethane: Similar structure but with an ethane backbone instead of propane.
1,3-Bis-(bromoacetoxy)-propane: Similar structure but with bromoacetoxy groups on the first and third carbon atoms.
1,2-Dibromoethane: Contains two bromine atoms on an ethane backbone without the acetoxy groups.
Uniqueness
1,2-Bis-(bromoacetoxy)-propane is unique due to its specific arrangement of bromoacetoxy groups on a propane backbone. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in polymer chemistry, pharmaceuticals, and industrial processes.
Propriétés
Numéro CAS |
37102-72-0 |
|---|---|
Formule moléculaire |
C7H10Br2O4 |
Poids moléculaire |
317.96 g/mol |
Nom IUPAC |
2-(2-bromoacetyl)oxypropyl 2-bromoacetate |
InChI |
InChI=1S/C7H10Br2O4/c1-5(13-7(11)3-9)4-12-6(10)2-8/h5H,2-4H2,1H3 |
Clé InChI |
RGDPNMOZYADFIA-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)CBr)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


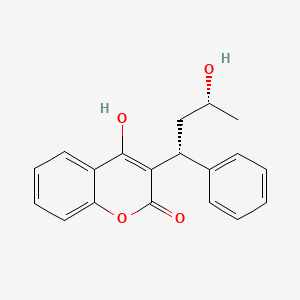
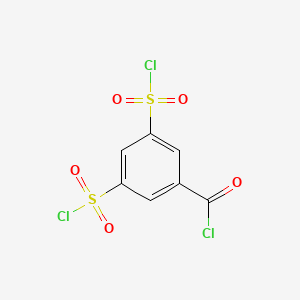
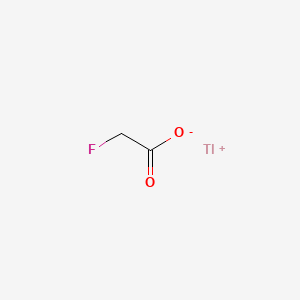
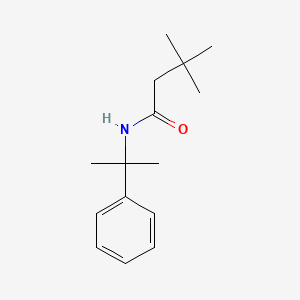
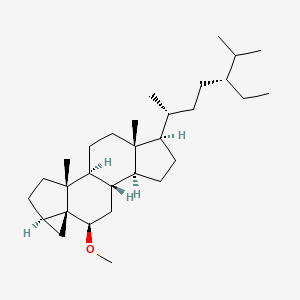
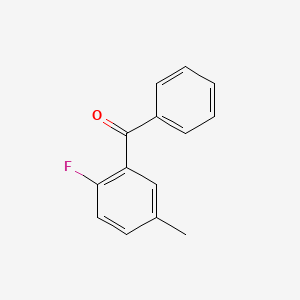
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13416655.png)
